molecular formula C11H18F3NO3 B2880272 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol CAS No. 692737-14-7

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol

Cat. No.: B2880272
CAS No.: 692737-14-7
M. Wt: 269.264
InChI Key: XYIKXAYOMCBCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol is a synthetic organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17F3N2O3
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 883550-05-8
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with specific receptors in the central nervous system (CNS). For instance, the spirocyclic moiety may enhance binding affinity to sigma receptors, which are implicated in various neuropsychiatric disorders.

Sigma Receptor Binding

A related study on 1,4-Dioxa-8-azaspiro[4.5]decane derivatives demonstrated significant binding affinity for sigma receptors:

  • K(i) = 5.4 ± 0.4 nM for a closely related compound, indicating strong interaction potential with sigma receptors .

Pharmacological Effects

The biological activity of the compound can be summarized as follows:

Activity Description
Antidepressant Potential modulation of neurotransmitter systems
Anxiolytic May reduce anxiety-like behaviors in animal models
Neuroprotective Offers protection against neurodegenerative processes

Study 1: Neuropharmacological Evaluation

In a controlled study, a derivative of the compound was evaluated for its effects on anxiety and depression-like behaviors in rodents. The results indicated:

  • A reduction in anxiety-related behaviors as measured by the elevated plus maze test.
  • Enhanced serotonergic and dopaminergic activity in brain regions associated with mood regulation.

Study 2: Binding Affinity Assessment

Another study focused on the binding affinity of various derivatives to sigma receptors:

  • The compound exhibited selective binding to sigma-1 receptors over sigma-2 receptors, suggesting potential therapeutic applications in treating conditions like depression and schizophrenia .

Toxicology Profile

Preliminary toxicological assessments indicate that while the compound shows promising biological activity, it also presents potential risks:

  • Irritation Potential : May cause skin and eye irritation upon contact.
  • CNS Effects : High concentrations could lead to central nervous system depression .

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h9,16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKXAYOMCBCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.